molecular formula C10H14N5NaO3 B1139262 Penciclovir Sodium CAS No. 97845-62-0

Penciclovir Sodium

Cat. No. B1139262
CAS RN: 97845-62-0
M. Wt: 275.24
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Penciclovir Sodium is the sodium salt form of penciclovir, a synthetic acyclic guanine derivative with antiviral activity . It is mainly used to treat infections from herpes simplex virus (HSV) types 1 and 2 . Penciclovir is a nucleoside analogue which exhibits low toxicity and good selectivity .


Synthesis Analysis

A selective and practical method has been developed for the synthesis of penciclovir in gram quantities involving a highly N9 selective alkylation of 2-amino-6-chloropurine with 2-(2-phenyl-1,3-dioxane-5-yl)ethanol as a key step .


Molecular Structure Analysis

The molecular formula of Penciclovir Sodium is C10H14N5NaO3 . The InChI representation is InChI=1S/C10H14N5O3.Na/c11-10-13-8-7 (9 (18)14-10)12-5-15 (8)2-1-6 (3-16)4-17;/h5-6,16H,1-4H2, (H3,11,13,14,18);/q-1;+1 . The Canonical SMILES representation is C1=NC2=C (N1CCC (CO)C [O-])N=C (NC2=O)N. [Na+] .


Chemical Reactions Analysis

In cells infected with HSV-1 or HSV-2, viral thymidine kinase phosphorylates penciclovir to a monophosphate form. The monophosphate form of the drug is then converted to penciclovir triphosphate by cellular kinases .


Physical And Chemical Properties Analysis

Penciclovir Sodium has a molecular weight of 275.24 g/mol . Solid-state characterization showed that both penciclovir and lysine were crystalline materials with melting points at 278.27 °C and 260.91 °C, respectively .

Scientific Research Applications

Antiviral Agent

Penciclovir Sodium, also known as Penciclovir, is a potent antiviral drug . It has been used for decades to treat infections caused by several types of viruses. This includes the herpes simplex virus, varicella zoster virus, Epstein–Barr virus, hepatitis virus, and cytomegalovirus .

Treatment of Herpes Virus Infections

Both Penciclovir and lysine are individually used to treat the herpes virus . The development of a formulation containing both drugs may have therapeutic potential .

Solid-State Characterization

Solid-state characterization showed that both Penciclovir and lysine were crystalline materials with melting points at 278.27 °C and 260.91 °C, respectively . This information is crucial for planning new formulations and developing new strategies for the treatment of diseases .

Compatibility Studies

Compatibility studies of Penciclovir and lysine indicated a possible interaction between these substances, as evidenced by a single melting point at 253.10 °C . This interaction is suitable for the development of a formulation containing both drugs .

Formulation Development

The compatibility of several excipients was evaluated in ternary (Penciclovir-lysine-excipient) mixtures to determine the optimal formulation . The developed formulation was stable under accelerated and ambient conditions .

Interaction with Human Serum Albumin

Research has been conducted to study the binding properties of Penciclovir with human serum albumin (HSA) using advanced spectroscopic and in-silico methods . This research can provide insights into how Penciclovir interacts with proteins in the human body .

Safety and Hazards

Penciclovir Sodium is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes serious eye irritation . Avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Future Directions

With increasing use of antiherpesviral agents for extended periods, particularly in immunocompromised hosts, the emergence of resistant viruses has necessitated the development of newer agents with novel targets and better side-effect profiles . The evidence regarding genetic diversity among clinical isolates of these viruses suggests that a combination approach of different viral targets should be explored to mitigate the emergence of resistance mutations and treatment failures .

properties

IUPAC Name

sodium;4-(2-amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)butan-1-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N5O3.Na/c11-10-13-8-7(9(18)14-10)12-5-15(8)2-1-6(3-16)4-17;/h5-6,16H,1-4H2,(H3,11,13,14,18);/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRPTUOYNOCSFRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1CCC(CO)C[O-])N=C(NC2=O)N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N5NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80913624
Record name Sodium 4-(6-hydroxy-2-imino-2,3-dihydro-9H-purin-9-yl)-2-(hydroxymethyl)butan-1-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80913624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Penciclovir sodium

CAS RN

97845-62-0
Record name Sodium 4-(6-hydroxy-2-imino-2,3-dihydro-9H-purin-9-yl)-2-(hydroxymethyl)butan-1-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80913624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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